molecular formula C15H12O4 B1675363 Lucidone CAS No. 19956-53-7

Lucidone

Cat. No.: B1675363
CAS No.: 19956-53-7
M. Wt: 256.25 g/mol
InChI Key: WVXIJNYYNKDLPE-UWWXTLEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Lucidone, a naturally occurring cyclopentenedione, primarily targets multiple signaling pathways. These include inflammatory signaling pathways regulated by NF-κB and MAPKs , a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα , and an anti-melanogenic pathway modulated by MITF .

Mode of Action

This compound exhibits its effects through its interaction with these targets. It inhibits LPS-induced NO and PGE 2 production in RAW 264.7 mouse macrophages. It also decreases TNF-α secretion , and the expression of iNOS and COX-2 . Furthermore, it prevents NF-κB translocation and inhibits JNK and p38MAPK signals .

Biochemical Pathways

The pleiotropic activities of this compound derive from its unique chemistry as well as its ability to modulate multiple signaling pathways. It inhibits 3T3-L1 adipocyte differentiation by suppressing PPARγ and C/EBPα transcription factors. It also downregulates the expression levels of LXR-α, LPL, aP2, adiponectin, and GLUT4 in vitro .

Result of Action

This compound has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . It significantly inhibits tyrosinase activity and leads to decreased melanin content in cultured B16 melanoma cells .

Action Environment

As a phytochemical, it is safe with nontoxic or minimal toxic side effects with better bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucidone can be synthesized through various chemical reactions involving cyclopentenedione derivatives. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Lindera erythrocarpa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Lucidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Lucidone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPTXNYQLGJVRE-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19956-53-7
Record name Lucidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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